1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile
Overview
Description
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3. It is a part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
- Abnormal activation of FGFR signaling pathways is associated with several cancers, such as breast, lung, prostate, bladder, and liver cancer .
- The compound’s downstream effects include modulation of gene expression, cell cycle regulation, and survival pathways .
Target of Action: FGFRs
Mode of Action: Inhibition of FGFRs
Biochemical Pathways: Downstream Effects
Result of Action: Molecular and Cellular Effects
Biochemical Analysis
Biochemical Properties
Related 1H-Pyrrolo[2,3-b]pyridine derivatives have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These interactions with FGFRs suggest that 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile may also interact with these or similar biomolecules.
Cellular Effects
In vitro studies on similar compounds have shown that they can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibited the migration and invasion of these cells . It is possible that this compound may have similar effects on cellular processes.
Molecular Mechanism
Related compounds have been shown to inhibit FGFRs, which play an essential role in various types of tumors . This inhibition could potentially lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
Related compounds have shown significant effects on cell migration and invasion over a 24-hour period .
Metabolic Pathways
Given its potential interaction with FGFRs, it may be involved in pathways related to cell proliferation and migration .
Subcellular Localization
Given its potential interactions with FGFRs, it may be localized to areas of the cell where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl cyanoacetate, followed by cyclization and dehydration steps . The reaction conditions often involve the use of catalysts and solvents such as acetic acid or ethanol to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide
Uniqueness
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency in inhibiting certain enzymes and receptors, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-6-1-2-7-8(11-6)3-4-10-7/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSSUMUGHHKGCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)N=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435561 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146767-63-7 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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